molecular formula C19H17FO4S B15142082 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4

3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4

Cat. No.: B15142082
M. Wt: 364.4 g/mol
InChI Key: NXERGIJHYVUXHM-GTNXRJHWSA-N
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Description

DFU-d4 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role in the treatment of diabetic foot ulcers, a severe complication of diabetes mellitus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DFU-d4 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer the desired biological activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to facilitate specific reactions.

Industrial Production Methods: Industrial production of DFU-d4 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure that the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions: DFU-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to produce derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions involving DFU-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of DFU-d4 depend on the specific reagents and conditions used. These products can include modified versions of DFU-d4 with enhanced biological activity or new compounds with potential therapeutic applications.

Scientific Research Applications

DFU-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, DFU-d4 is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential to modulate various biological pathways. In medicine, DFU-d4 is being investigated for its potential to treat diabetic foot ulcers and other complications of diabetes. In industry, DFU-d4 is used in the development of new materials and products with unique properties.

Mechanism of Action

The mechanism of action of DFU-d4 involves its interaction with specific molecular targets and pathways in the body. DFU-d4 is believed to exert its effects by modulating the activity of enzymes and receptors involved in wound healing and inflammation. This modulation can lead to improved healing of diabetic foot ulcers and other chronic wounds.

Comparison with Similar Compounds

DFU-d4 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include fibroblast growth factors and natural biologics that also target wound healing pathways. DFU-d4 stands out due to its specific molecular interactions and potential for targeted therapy.

List of Similar Compounds:
  • Fibroblast Growth Factor 1 (FGF-1)
  • Fibroblast Growth Factor 2 (FGF-2)
  • Natural Biologics targeting oxidative stress pathways

Properties

Molecular Formula

C19H17FO4S

Molecular Weight

364.4 g/mol

IUPAC Name

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-(2,3,4,6-tetradeuterio-5-fluorophenyl)furan-2-one

InChI

InChI=1S/C19H17FO4S/c1-19(2)17(12-7-9-15(10-8-12)25(3,22)23)16(18(21)24-19)13-5-4-6-14(20)11-13/h4-11H,1-3H3/i4D,5D,6D,11D

InChI Key

NXERGIJHYVUXHM-GTNXRJHWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H]

Canonical SMILES

CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

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